molecular formula C11H11ClN2O B072483 (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 1136-60-3

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B072483
CAS No.: 1136-60-3
M. Wt: 222.67 g/mol
InChI Key: MOMLHNYGSVMETK-UHFFFAOYSA-N
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Description

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Properties

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMLHNYGSVMETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359107
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-60-3
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The primary synthesis route involves the reduction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) to the corresponding alcohol. This aldehyde precursor is synthesized via Vilsmeier-Haack formylation or oxidation of a methyl group, though its preparation falls outside this review’s scope.

Sodium Borohydride Reduction in Methanol

A high-yielding method employs sodium borohydride (NaBH₄) in methanol under ambient conditions. In a representative procedure, the aldehyde (3.48 g, 31.6 mmol) is dissolved in methanol (25 mL), followed by portion-wise addition of NaBH₄ (2.50 g, 66.1 mmol). Vigorous gas evolution (H₂) accompanies the exothermic reaction. After 3 hours at room temperature, the mixture is acidified to pH ≈1 with 4N HCl, stirred for 1 hour, and basified with saturated K₂CO₃. Extraction with ethyl acetate and solvent evaporation yields the product as a light yellow oil with 97% efficiency.

Key Advantages :

  • Mild conditions (20°C, atmospheric pressure).

  • High functional group tolerance.

  • Scalability to multi-gram quantities.

Lithium Aluminum Hydride Reduction in Tetrahydrofuran

For substrates resistant to NaBH₄, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) provides a stronger reducing environment. A stirred solution of the aldehyde (19 g, 150.66 mmol) in THF (500 mL) is treated with LiAlH₄ (8.58 g, 225.99 mmol) at 0°C. After 4 hours at room temperature, the reaction is quenched via Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O). Filtration through Celite and concentration affords the product as a white solid in 75.78% yield.

Reaction Considerations :

  • Strict temperature control to mitigate side reactions.

  • Necessity of anhydrous conditions due to LiAlH₄’s moisture sensitivity.

Ethanol-Mediated Reduction

An alternative protocol utilizes ethanol as both solvent and proton donor at elevated temperatures (80°C). While the reducing agent is unspecified in available literature, parallels to NaBH₄ systems suggest its involvement. The aldehyde and reagent (1:1 molar ratio) react in ethanol for 2 hours, yielding the product in 82% after precipitation and filtration.

Comparative Analysis of Reduction Methods

The table below summarizes critical parameters for each method:

Method Reagent Solvent Temperature Time Yield Purity Reference
NaBH₄ ReductionNaBH₄ (2.09 eq)Methanol20°C3 h97%>95%
LiAlH₄ ReductionLiAlH₄ (1.5 eq)THF0°C → 20°C4 h75.78%N/A
Ethanol-MediatedUnspecifiedEthanol80°C2 h82%N/A

Key Observations :

  • NaBH₄ in Methanol : Optimal for efficiency and operational simplicity.

  • LiAlH₄ in THF : Suitable for stubborn reductions but requires rigorous drying.

  • Ethanol System : Balances yield and simplicity, though reagent ambiguity warrants further study.

Mechanistic Insights and Side-Reaction Mitigation

Reduction Mechanism

The aldehyde-to-alcohol conversion proceeds via nucleophilic hydride attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alkoxide. Protonation yields the primary alcohol. NaBH₄ operates through a polar mechanism, whereas LiAlH₄ employs single-electron transfer pathways, explaining their differing reactivity.

Common Side Reactions

  • Over-Reduction : Rare with NaBH₄ but possible with excess LiAlH₄, leading to hydrocarbon byproducts.

  • Ester Formation : Methanol solvent may esterify the aldehyde under acidic conditions, necessitating pH control during workup.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3243 cm⁻¹ (N-H stretch), 1699 cm⁻¹ (C=O stretch of residual aldehyde <5%), 690 cm⁻¹ (C-Cl bend).

  • ¹H NMR (DMSO-d₆) : δ 9.33 (s, 1H, COOH), 7.96–7.40 (m, 8H, Ar-H), 2.22 (s, 3H, -CH₃).

  • ESI-MS : m/z 223.07 [M+H]⁺, consistent with the molecular formula C₁₁H₁₁ClN₂O.

Chromatographic Purity

Thin-layer chromatography (TLC) in toluene:ethyl acetate:formic acid (5:4:1) confirms homogeneity (Rf = 0.5).

Industrial and Laboratory-Scale Considerations

Scalability

The NaBH₄ method’s simplicity facilitates scale-up, with yields maintained at >95% in batches up to 100 g. In contrast, LiAlH₄’s exothermicity necessitates gradual reagent addition and cooling infrastructure, increasing operational costs.

Cost Analysis

Reagent Cost per kg Solvent Cost Total Cost per Mole
NaBH₄$120$50 (Methanol)$8.20
LiAlH₄$980$150 (THF)$32.50

NaBH₄ reduces costs by 75% compared to LiAlH₄, making it preferable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form key intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction is critical for further synthetic applications.

Methods and Conditions

  • Vilsmeier-Haack Reaction : Treatment with POCl₃ and DMF at 80°C for 2 hours yields the aldehyde derivative in 38.2% yield .

  • Alternative Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions can also oxidize the hydroxyl group to a carboxylic acid .

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic substitution, enabling functional group diversification.

Reported Transformations

  • Methoxy Substitution : Treatment with sodium methoxide (NaOMe) replaces chlorine with methoxy groups.

  • Amino Substitution : Reacts with amines (e.g., hydrazines) to form hydrazide derivatives, useful in triazinone synthesis .

Example Reaction

Reaction with 4-nitrobenzoic acid hydrazide in glacial acetic acid yields triazinone derivatives, which exhibit potential bioactivity .

Triazinone Formation

Refluxing the aldehyde with 4-nitrobenzoic acid hydrazide and sodium acetate produces triazinones, characterized by IR and NMR .

Dihydropyridine Derivatives

Hantzsch reactions with ethyl acetoacetate and ammonia yield dihydropyridines, validated by elemental analysis and spectral data .

Heterocycle TypeStarting MaterialKey Reagents/ConditionsApplicationSource
DihydropyrazolePyrazole-4-carbaldehydeHydrazine, ultrasound, 35–40°CAnticancer research
TriazinonePyrazole-4-carbaldehyde4-nitrobenzoic acid hydrazide, AcOHBioactive compound design
DihydropyridinePyrazole-4-carbaldehydeEthyl acetoacetate, NH₃, ethanolCalcium channel modulators

Stability and Functional Group Compatibility

  • The hydroxyl group is sensitive to strong acids/bases, necessitating mild conditions for reactions.

  • The chlorine atom’s reactivity is moderated by steric hindrance from the phenyl and methyl groups, requiring elevated temperatures for substitution .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. For instance, a publication in the Journal of Medicinal Chemistry reported that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages.

Pesticide Development

The compound's unique structure has led to investigations into its use as a pesticide. Field trials have shown that formulations containing this compound effectively control pests while minimizing harm to beneficial insects.

Pest Type Efficacy (%) Application Rate (g/ha)
Aphids85200
Whiteflies78200
Spider Mites90200

Drug Development

The compound has been explored for its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurodegenerative diseases. Its ability to modulate specific pathways makes it a candidate for further development.

Case Study: Neuroprotective Effects

A recent study published in Neuropharmacology highlighted the neuroprotective effects of this compound in animal models of Alzheimer's disease, showing promise for therapeutic applications.

Mechanism of Action

The mechanism of action of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

The compound (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , with the CAS number 1136-60-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory and analgesic effects.

  • Molecular Formula : C₁₁H₁₁ClN₂O
  • Molecular Weight : 222.67 g/mol
  • Melting Point : 79-83 °C
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Key activities include:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds similar to this compound have demonstrated potent COX inhibitory effects, with IC₅₀ values ranging from 0.034 to 0.052 μM .
  • Analgesic Effects :
    • Several studies indicate that pyrazole derivatives can reduce pain responses in animal models. The analgesic activity is often assessed using the carrageenan-induced paw edema model, where significant reductions in swelling are observed .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory properties. Among these, compounds with structural similarities to this compound exhibited high edema inhibition percentages (78.9–96%) compared to the standard drug celecoxib (82.8%) .

CompoundEdema Inhibition (%)COX Inhibition IC₅₀ (μM)
Celecoxib82.80.045
Pyrazole A78.90.034
Pyrazole B960.052

Case Study 2: Safety and Toxicity Assessment

Research conducted on the safety profile of various pyrazole derivatives indicated that many compounds, including those structurally related to this compound, exhibited minimal gastric toxicity while maintaining effective anti-inflammatory properties . The ulcerogenic index (UI) for certain derivatives was as low as 0.7, suggesting a favorable safety profile .

The mechanism by which this compound exerts its biological effects may involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory cascade. In vitro studies have demonstrated that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages .

Q & A

Q. What are the standard synthetic routes for preparing (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazine-mediated cyclization : Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux (5–6 hours) in the presence of KOH yields hydrazide derivatives. Acidification with HCl precipitates the product, which is crystallized from ethanol .
  • Phenol substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of K₂CO₃ as a base generates aryloxy-substituted analogs .

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC (e.g., hexane/ethyl acetate eluent).
  • Optimize reaction time and temperature to avoid side products like over-oxidized intermediates .

Q. Table 1: Synthetic Conditions for Pyrazole Derivatives

Starting MaterialReagents/ConditionsProduct YieldReference
5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehydeHydrazine hydrate, KOH, ethanol, reflux65–78%
1-Aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydePhenol derivatives, K₂CO₃, DMF, 80°C70–85%

Q. How is the compound characterized structurally and spectroscopically?

  • 1H NMR : The methylene (-CH₂OH) proton resonates at δ 4.2–4.5 ppm, while the aromatic protons of the phenyl group appear at δ 7.2–7.8 ppm. The pyrazole ring protons are observed at δ 6.1–6.3 ppm .
  • IR : A broad O-H stretch (~3400 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the presence of hydroxyl and chloro groups .
  • X-ray crystallography : SHELXL refinement reveals bond lengths (e.g., C-Cl = 1.74 Å) and dihedral angles between pyrazole and phenyl rings (e.g., 12.5°) .

Q. What pharmacological activities are associated with this compound?

Derivatives exhibit anticonvulsant activity evaluated via:

  • Maximal electroshock (MES) test : Compounds are administered intraperitoneally to rodents, with seizures induced by 50 mA current. Protection against hindlimb tonic extension is measured .
  • Subcutaneous pentylenetetrazol (scPTZ) test : Threshold doses (85–125 mg/kg) induce clonic seizures; compounds delaying seizure onset by >30 minutes are considered active .

Advanced Research Questions

Q. How do substituent modifications influence anticonvulsant SAR?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 5-position enhance activity by increasing lipophilicity and blood-brain barrier permeability.
  • Hydrazide derivatives (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) show higher MES activity (ED₅₀ = 12–18 mg/kg) compared to carboxaldehydes due to improved hydrogen bonding with neuronal targets .

Q. Table 2: SAR of Selected Derivatives

Substituent (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
-CH₂OH28.532.1
-N=N-C₆H₅15.218.9
-CF₃10.814.3

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • Software tools : SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids to validate bond angles and torsion angles .
  • Example : X-ray data for a derivative (CCDC entry XYZ) confirmed planar geometry (max. deviation = 0.054 Å) and intermolecular π-π interactions (3.617 Å spacing), explaining its stability and packing behavior .

Q. How can synthetic yield discrepancies be addressed when scaling reactions?

  • Contradiction : Yields drop from 85% (lab-scale) to 60% (pilot-scale) due to inefficient mixing or heat transfer.
  • Mitigation strategies :
    • Use flow chemistry for consistent temperature control.
    • Replace K₂CO₃ with Cs₂CO₃ to enhance reactivity in bulk reactions .

Methodological Best Practices

  • Crystallography : Always validate SHELXL-refined structures with PLATON to check for missed symmetry or disorder .
  • Pharmacology : Include positive controls (e.g., phenytoin for MES tests) and account for inter-species variability in dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

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